![molecular formula C18H22O5S2 B14386269 1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene CAS No. 88073-45-4](/img/structure/B14386269.png)
1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene is a chemical compound characterized by its unique structure, which includes a methoxypentane chain linked to two benzene rings through disulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene typically involves the reaction of 5-methoxypentane with benzene derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the disulfonyl groups. The reaction is usually carried out in the presence of a catalyst, such as zinc chloride, and under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the disulfonyl groups to thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene rings or methoxy group.
Scientific Research Applications
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, including antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The disulfonyl groups can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene can be compared with other similar compounds, such as:
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]diphenylmethane
- 1,1’-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
CAS No. |
88073-45-4 |
|---|---|
Molecular Formula |
C18H22O5S2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-5-methoxypentyl]sulfonylbenzene |
InChI |
InChI=1S/C18H22O5S2/c1-23-15-9-8-14-18(24(19,20)16-10-4-2-5-11-16)25(21,22)17-12-6-3-7-13-17/h2-7,10-13,18H,8-9,14-15H2,1H3 |
InChI Key |
GKVTVEBGMTWAHD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



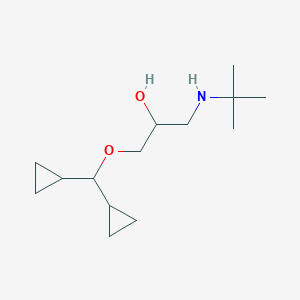
![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
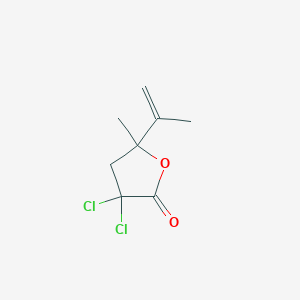
![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
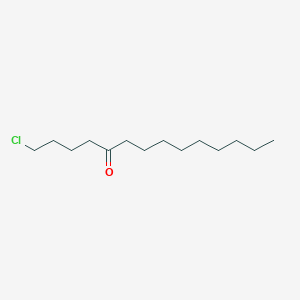
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

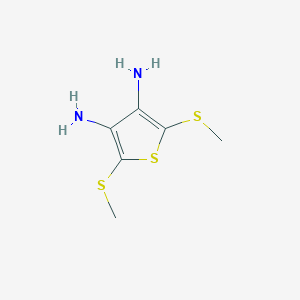
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)
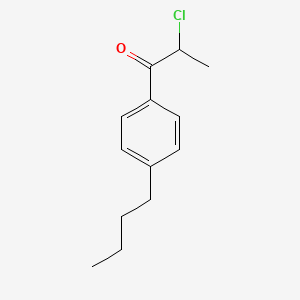

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
